molecular formula C22H24ClN3O B5558241 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol

Cat. No. B5558241
M. Wt: 381.9 g/mol
InChI Key: HYUAXZWOZGMCNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidinol group, a pyrazole group, and two phenyl groups. The presence of these functional groups suggests that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidinol ring (a six-membered ring with one nitrogen and one alcohol group), a pyrazole ring (a five-membered ring with two nitrogen atoms), and two phenyl rings (six-membered carbon rings typical in many organic compounds). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the alcohol group on the piperidinol ring, the nitrogen atoms in the pyrazole ring, and the potential for aromatic substitution reactions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an alcohol group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Molecular Interactions and Mechanisms

  • Cannabinoid Receptor Antagonists

    Pyrazole derivatives, including compounds structurally related to the one , have been explored for their role as cannabinoid receptor antagonists. These compounds aid in understanding the cannabinoid receptor binding sites and serve as pharmacological probes. They have therapeutic potential for antagonizing the adverse effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been delineated, highlighting the importance of specific substituents for activity (Lan et al., 1999).

  • Molecular Docking Studies

    Molecular docking studies have identified pyrazoline derivatives with potential anticancer and antimicrobial activities. These compounds, featuring a pyrazole moiety combined with other biologically active heterocyclic entities like oxazole and pyridine, have shown promising results in molecular docking studies, suggesting potential utilization to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

  • Antimicrobial Activities

    Novel compounds incorporating the pyrazole nucleus have demonstrated significant antimicrobial activity. These activities were assessed against various bacterial and fungal strains, indicating the potential of pyrazole derivatives for treating infections (B'Bhatt & Sharma, 2017).

  • DNA Gyrase Inhibition

    Pyrazole derivatives have also been investigated for their ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication. Some derivatives showed potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria, suggesting their potential as novel antibacterial agents (Tanitame et al., 2005).

Mechanism of Action

The biological activity and mechanism of action of this compound would depend on its interactions with biological targets. Without specific studies, it’s hard to predict what these might be .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore its potential uses in various applications, depending on its properties .

properties

IUPAC Name

1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-15-18(21(24-25)17-6-5-9-20(23)14-17)16-26-12-10-22(27,11-13-26)19-7-3-2-4-8-19/h2-9,14-15,27H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUAXZWOZGMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol

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